N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Physicochemical property logP prediction Building block characterization

Screening chiral fragments often lacks stereochemical diversity, limiting hit identification. This N-sec-butyl triazole-4-carboxamide (MW 182.22) introduces a controlled chiral center absent in N-methyl/N-unsubstituted analogs. - Enables systematic SAR exploration of N-alkyl branching on target affinity & PK profiles. - Serves as a racemic reference for chiral HPLC/SFC method development. - Available from BenchChem with competitive pricing; custom purity/specifications negotiable. Request a quote for bulk or custom synthesis.

Molecular Formula C8H14N4O
Molecular Weight 182.227
CAS No. 1796853-39-8
Cat. No. B2931865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
CAS1796853-39-8
Molecular FormulaC8H14N4O
Molecular Weight182.227
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CN(N=N1)C
InChIInChI=1S/C8H14N4O/c1-4-6(2)9-8(13)7-5-12(3)11-10-7/h5-6H,4H2,1-3H3,(H,9,13)
InChIKeyDOGGZEFDQDZRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: Identity & Procurement


N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a 1,2,3-triazole-4-carboxamide derivative (CAS 1796853-39-8, molecular formula C8H14N4O, molecular weight 182.22 g/mol) . It is classified as a heterocyclic building block featuring a 1-methyl-1,2,3-triazole core substituted at the 4-position with an N-(butan-2-yl)carboxamide group. The compound is primarily cataloged by chemical suppliers for use in organic synthesis and medicinal chemistry research .

Chiral sec-butyl triazole-4-carboxamide building block – introduces a stereocenter absent in simple N-alkyl analogs.
Heterocyclic core for medicinal chemistry – may support fragment-based screening and library synthesis.
No published biological activity data – procurement supports structure-activity exploration, not pharmacological assurance.

N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: Generic Substitution Limitations


The N-butan-2-yl (sec-butyl) substituent introduces a chiral center adjacent to the amide nitrogen, which is absent in simpler N-alkyl analogs such as the unsubstituted amide (CAS 39039-49-1) or N-methyl/N-ethyl derivatives . This stereochemical feature can modulate molecular recognition, hydrogen-bonding geometry, and physicochemical properties (e.g., logP, solubility) in ways that are not predictable from the triazole-4-carboxamide core alone. Without direct comparative data for the specific target, generic substitution risks mismatched pharmacokinetic or pharmacodynamic profiles in biological assays, or altered reactivity in synthetic applications .

Chiral center absent in achiral N-alkyl analogs
The sec-butyl chiral center may change molecular recognition and hydrogen bonding compared to achiral N-methyl or unsubstituted triazoles.
Predicted logP shift may affect assay partitioning
Estimated lipophilicity increase (>+0.5 logP vs. parent amide) may alter solubility/permeability; experimental confirmation needed.
No biological activity data for target compound
Generic substitution based on class-level SAR risks unquantified pharmacological mismatch; the specific derivative remains unexplored.

N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: Comparator Evidence


Molecular Weight & Lipophilicity Shift vs Unsubstituted Amide

N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (MW 182.22) exhibits a molecular weight increase of 56.10 g/mol relative to the unsubstituted 1-methyl-1H-1,2,3-triazole-4-carboxamide (MW 126.12), due to the N-butan-2-yl substitution . Class-level structure–property relationships for triazole carboxamides indicate that N-alkyl substitution with a butan-2-yl group typically elevates predicted logP above that of the parent amide, shifting solubility and membrane permeability profiles [1].

MW & logP shift
Class-level
MW +56.10 g/mol vs. parent amide; predicted ΔlogP ≥ +0.5
Supports lipophilicity-based selection context
In silico estimate only; no experimental logP
Physicochemical property logP prediction Building block characterization

Identity Confirmation & Purity Specification Gap

The CAS registry entry for N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (1796853-39-8) confirms its unique chemical identity, but publicly available vendor datasheets lack published quantitative purity thresholds, residual solvent specifications, or stability-indicating assays . In contrast, the unsubstituted amide (CAS 39039-49-1) is offered at purities ≥95% by multiple suppliers . For this target compound, procurement must rely on custom synthesis specifications rather than off-the-shelf standardized quality metrics.

Purity specification gap
Specification review
No published quantitative purity benchmarks vs. comparator's ≥95%
Custom synthesis quality specifications required
Batch reproducibility must be verified with supplier
Quality control Batch reproducibility Procurement specification

Biological Activity Data Gap

No primary research articles or patents providing biological assay data (IC50, EC50, Ki) for this specific compound were identified in public databases as of April 2026. Patents such as US9416127B2 disclose biological activities for structurally related triazole-4-carboxamides as modulators of neurological targets, but do not include N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide as a specific exemplified compound [1]. Any quantitative comparison of the target compound's activity versus analogs therefore cannot be performed at this time.

Biological activity data gap
Data to verify
No quantitative IC50/EC50/Ki available for this compound
Compound differentiation is unquantified; activity assumptions carry risk
Literature and patent search April 2026
Biological activity SAR Hit discovery

N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: Application Scenarios


Chiral sec-Butyl Fragment for Lead Generation

When screening fragment libraries for novel target binders, N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can serve as a chiral, low-molecular-weight (182.22 g/mol) fragment that introduces a sec-butyl stereocenter, a feature absent in achiral N-methyl or N-unsubstituted comparators . Its use is appropriate in fragment-based drug discovery campaigns where stereochemical diversity is a deliberate variable in hit identification.

Custom Synthesis & Derivatization in Medicinal Chemistry

This compound is suitable as a synthetic intermediate for generating focused libraries of triazole-4-carboxamides with N-sec-butyl substitution. Its procurement is warranted when a medicinal chemistry program requires systematic exploration of N-alkyl chain branching effects on target affinity, selectivity, or pharmacokinetic properties, provided custom purity and identity specifications are agreed upon with the supplier .

Chiral HPLC Method Development for Triazole Carboxamides

Given the chiral sec-butyl group, this compound can be utilized as a racemic reference standard for developing or validating chiral HPLC or SFC methods aimed at separating enantiomeric triazole carboxamide derivatives. This application is justified when establishing analytical protocols for chiral purity assessment of related series, even if the compound's own biological activity is not yet disclosed .

Application
Selection Property
Validation Focus
Chiral sec-butyl fragment screening
Chiral stereocenter for fragment-based libraries
Stereochemical diversity in hit identification
Custom synthesis & derivatization
N-sec-butyl substitution for SAR exploration
N-alkyl branching effects on target affinity and selectivity
Chiral HPLC method development
Racemic reference standard
Enantiomeric resolution protocol validation
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